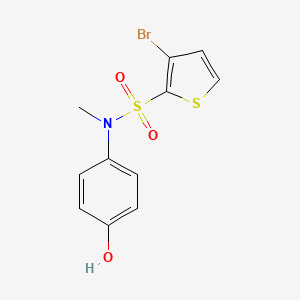
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide, also known as BPHMTS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. BPHMTS has been found to exhibit promising results in various studies, which has led to its investigation as a potential drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. It has been found to inhibit the activity of various enzymes, such as COX-2, which is involved in the production of inflammatory mediators, and hexokinase, which is involved in glucose metabolism. It has also been found to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, such as TNF-α and IL-6, in animal models of inflammation. It has also been found to reduce the levels of various glucose-related parameters, such as blood glucose and HbA1c, in animal models of diabetes. In addition, it has been found to induce apoptosis and inhibit cell growth in various cancer cell lines.
实验室实验的优点和局限性
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified using various techniques. It can be easily dissolved in various solvents, such as DMSO, to obtain the desired concentration for experiments. However, it also has some limitations. It has low solubility in water, which may limit its use in certain experiments. It may also exhibit cytotoxicity at higher concentrations, which may limit its use in certain cell-based assays.
未来方向
For research on 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide may include further studies on its mechanism of action, optimization of its chemical structure to improve its therapeutic properties, and evaluation of its efficacy and safety in animal models and clinical trials. In addition, studies on its potential use in combination with other drugs or therapies may also be explored.
合成方法
The synthesis method of 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with 4-hydroxyaniline followed by the addition of N-methylmorpholine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane, at a specific temperature and time. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.
科学研究应用
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties, making it a promising drug candidate for the treatment of various diseases. Its anticancer properties have been studied in various cancer cell lines, including breast, lung, and liver cancer, and have been found to inhibit cell growth and induce apoptosis. Its anti-inflammatory properties have been studied in animal models of inflammation and have been found to reduce inflammation and oxidative stress. Its antidiabetic properties have been studied in animal models of diabetes and have been found to improve glucose tolerance and reduce insulin resistance.
属性
IUPAC Name |
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S2/c1-13(8-2-4-9(14)5-3-8)18(15,16)11-10(12)6-7-17-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZIPUCKNJQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)
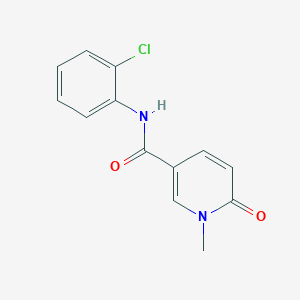
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
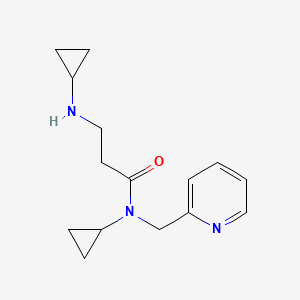
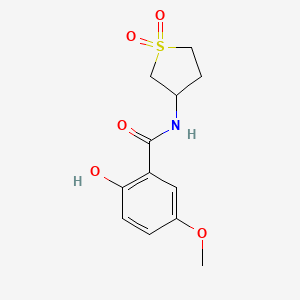

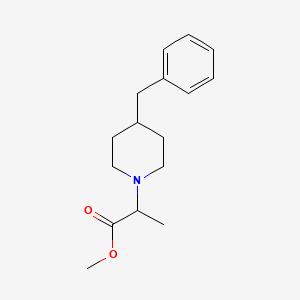

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)